4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

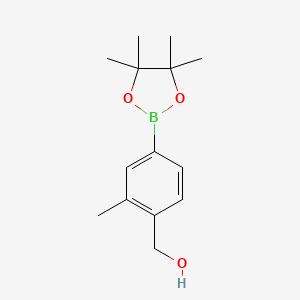

The molecular architecture of 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester demonstrates a complex arrangement of functional groups centered around a boronic acid ester core structure. The compound features a benzene ring substituted with both hydroxymethyl and methyl groups, coupled with a pinacol ester boronic acid functionality. The molecular formula C14H21BO3 indicates the presence of fourteen carbon atoms, twenty-one hydrogen atoms, one boron atom, and three oxygen atoms, creating a molecular weight of precisely 248.13 g/mol. The structural framework consists of a 2-methylbenzyl alcohol unit linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, forming the characteristic pinacol ester protection of the boronic acid functionality.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with the primary designation being [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol. Alternative nomenclature includes the descriptor (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, which emphasizes the positional relationships of the substituents on the aromatic ring. The systematic name Benzenemethanol, 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- provides an alternative structural description that highlights the benzyl alcohol core with specific substitution patterns. The compound identification is further supported by the Chemical Abstracts Service registry number 1160430-87-4, which serves as a unique identifier in chemical databases.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity pattern as B1(OC(C(O1)(C)C)(C)C)c2ccc(c(c2)C)CO, providing a compact description of the molecular architecture. The International Chemical Identifier key BGWBPOSVIJKTMI-UHFFFAOYSA-N offers a unique hash-based identifier that facilitates database searches and structural verification. The Molecular Design Limited number MFCD18732622 provides additional cataloging information for chemical inventory management systems.

Properties

IUPAC Name |

[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-10-8-12(7-6-11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-8,16H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWBPOSVIJKTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

This is the most common and efficient method for preparing arylboronic acid pinacol esters, including substituted derivatives like this compound.

| Component | Amount / Conditions |

|---|---|

| Aryl halide (e.g., 4-(hydroxymethyl)-3-methylphenyl bromide) | 0.1–0.2 mmol |

| Bis(pinacolato)diboron (B2pin2) | 1.0–2.0 equivalents |

| Palladium catalyst (e.g., Pd(OAc)2) | 5–10 mol% |

| Ligand (e.g., PPh3 or dppf) | 1.0 equivalent relative to Pd |

| Base (e.g., potassium acetate or sodium bicarbonate) | 2.0–4.0 equivalents |

| Solvent (e.g., DMSO, t-amyl alcohol) | 1–3 mL |

| Temperature | 80–110 °C |

| Time | 16–24 hours |

| Atmosphere | Nitrogen or argon |

- Mix 4-(hydroxymethyl)-3-methylphenyl bromide, bis(pinacolato)diboron, Pd(OAc)2, ligand, and base in t-amyl alcohol under nitrogen.

- Heat the mixture at 100 °C for 18 hours.

- After reaction completion, cool and perform aqueous workup.

- Purify the product by silica gel chromatography.

Key Findings from Optimization Studies:

These conditions are adaptable for the synthesis of this compound by starting with the corresponding aryl bromide or iodide.

Direct Esterification of Arylboronic Acid with Pinacol

This method involves reacting the free arylboronic acid with pinacol to form the pinacol ester.

- Dissolve the 4-(hydroxymethyl)-3-methylphenylboronic acid in anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).

- Add pinacol in stoichiometric or slight excess amounts.

- Stir the mixture at room temperature or under reflux to facilitate ester formation.

- Remove water formed during the reaction by azeotropic distillation or drying agents.

- Purify the pinacol ester by chromatography.

This method is straightforward but requires access to the pure arylboronic acid intermediate.

Alternative Synthetic Routes

- Hydroboration of corresponding styrene derivatives : Hydroboration of 4-(hydroxymethyl)-3-methylstyrene with pinacolborane or related reagents can yield the desired boronic ester after oxidation and purification.

- Matteson homologation : Sequential homologation of simpler boronic esters can introduce the hydroxymethyl substituent at the para position, followed by methyl substitution at meta position.

Research Findings and Data

Catalyst and Reaction Optimization Data

| Entry | Catalyst | Catalyst Loading (mol%) | Base | Oxidant | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 | 10 | NaHCO3 (4 equiv) | Ag2CO3 (2 equiv) | t-Amyl-OH | 88 (81 isolated) |

| 2 | PdCl2(TFA)2 | 10 | NaHCO3 (4 equiv) | Ag2CO3 (2 equiv) | t-Amyl-OH | 44 |

| 3 | PdCl2 | 10 | NaHCO3 (4 equiv) | Ag2CO3 (2 equiv) | t-Amyl-OH | 0 |

| 4 | Pd(OAc)2 | 5 | NaHCO3 (4 equiv) | Ag2CO3 (2 equiv) | t-Amyl-OH | 43 |

Reaction conditions: aryl halide (0.2 mmol), Pd catalyst, base, oxidant, solvent (1 mL), 100 °C, 18 h.

Spectroscopic Characterization

- [^1H NMR](pplx://action/followup) : Characteristic singlet for pinacol methyl groups at ~1.33 ppm (12H, s), aromatic protons at 6.5–7.5 ppm, hydroxymethyl protons at ~4.5 ppm.

- [^13C NMR](pplx://action/followup) : Pinacol carbons at ~24 ppm, aromatic carbons in 120–140 ppm range.

- Mass Spectrometry : Molecular ion peak consistent with molecular weight of this compound (~exact mass depending on substituents).

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pd-catalyzed borylation | 4-(Hydroxymethyl)-3-methylphenyl bromide | Pd(OAc)2, B2pin2, NaHCO3, Ag2CO3, t-Amyl-OH, 100 °C, 18 h | 80–88 | High yield, scalable | Requires halide precursor |

| Direct esterification | 4-(Hydroxymethyl)-3-methylphenylboronic acid | Pinacol, anhydrous solvent, reflux or room temp | Moderate to high | Simple, no metal catalyst needed | Requires pure boronic acid |

| Hydroboration of styrenes | 4-(Hydroxymethyl)-3-methylstyrene | Pinacolborane, hydroboration conditions | Variable | Direct functionalization | Multi-step, regioselectivity issues |

| Matteson homologation | Simpler boronic esters | Matteson reagent, homologation steps | Moderate | Precise substitution control | Complex, multi-step |

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester undergoes various types of reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride).

Substitution: Suzuki-Miyaura coupling typically requires a palladium catalyst and a base such as K2CO3 (Potassium carbonate).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of biaryl compounds.

Scientific Research Applications

Organic Synthesis

Suzuki Coupling Reactions

One of the primary applications of 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester is in Suzuki coupling reactions. This reaction is crucial for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules. The compound's ability to act as a boron source enhances the efficiency of these reactions under mild conditions .

Case Study : In a study focusing on the synthesis of biologically active compounds, this boronic acid pinacol ester was utilized to create various derivatives that showed potential as mTOR kinase inhibitors. These inhibitors are valuable in cancer therapy due to their role in regulating cell growth and proliferation .

Medicinal Chemistry

Synthesis of Bioactive Compounds

The compound has been employed in synthesizing various bioactive molecules, including imidazo[4,5-b]pyrazin-2-ones. These compounds have been identified as mTOR kinase inhibitors and human immunodeficiency virus (HIV) protease inhibitors, demonstrating effectiveness against resistant strains of the virus .

Case Study : Research involving the synthesis of HIV protease inhibitors highlighted the utility of this compound in developing compounds that could potentially overcome resistance mechanisms in HIV treatment regimens .

Material Science

Polymer Chemistry

In material science, this compound serves as a key intermediate in synthesizing polyurethane materials containing spindle-type chromophores. These materials are essential for developing advanced optical devices due to their unique light-emitting properties .

Environmental Applications

Catalytic Processes

The compound has shown promise in catalytic processes involving copper-catalyzed transformations from arylboronic acids in aqueous environments. This application is particularly relevant for developing greener synthetic methods that minimize environmental impact by reducing solvent usage and waste generation .

Summary Table of Applications

| Application Area | Specific Use Case | Outcome/Significance |

|---|---|---|

| Organic Synthesis | Suzuki coupling reactions | Efficient carbon-carbon bond formation |

| Medicinal Chemistry | Synthesis of mTOR inhibitors | Potential cancer treatment options |

| Polymer Chemistry | Intermediate for polyurethane with chromophores | Development of advanced optical materials |

| Environmental Science | Copper-catalyzed transformations | Greener synthetic methodologies |

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds . This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations, synthetic routes, and applications of analogous boronic acid pinacol esters:

Reactivity and Stability

- Hydroxymethyl Group: The -CH2OH group in the target compound facilitates carbamate formation (e.g., with Boc-glycine) , enabling integration into self-immolative polymers . This reactivity is absent in analogs like 4-hydroxy-3-methoxy derivatives, which prioritize phenolic interactions .

- Steric and Electronic Effects : Methyl groups enhance steric protection of the boronic ester, improving stability under basic conditions. In contrast, electron-donating groups (e.g., -OCH3 in 4-hydroxy-3-methoxy derivatives) may reduce Lewis acidity, affecting Suzuki-Miyaura coupling efficiency .

- Polymer Compatibility : The target compound’s hydroxymethyl group allows covalent bonding to cyclodextrins or PEG blocks , whereas polymeric analogs (e.g., poly(4-pinacolatoborylstyrene)) rely on hydrophobic interactions for micelle assembly .

Application-Specific Performance

- Drug Delivery : The target compound outperforms 3,6-dihydro-2H-pyran derivatives in ROS-triggered release due to its rapid oxidation to hydrophilic acrylic acid .

- Synthetic Flexibility: Compared to 4-(Boc-Amino)-3-methylphenylboronic acid pinacol ester, the hydroxymethyl variant offers broader derivatization pathways without requiring deprotection steps .

- Commercial Viability : 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester is available at high purity (99.999%) for niche applications but lacks the multifunctionality of the hydroxymethyl analog .

Research Findings and Data

Yield and Efficiency

- Target Compound : 68.4% yield in pinacol ester synthesis ; 60.8% yield in CDI-activated derivatives .

- 3,6-Dihydro-2H-pyran Derivative : High efficiency via low Pd catalyst loading, though exact yield unspecified .

- Polymeric Analog : Achieves molecular weights of 17,000–32,000 g/mol with polydispersity <1.2 .

Biological Activity

4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester is a compound belonging to the class of boronic acids, which are widely recognized for their diverse biological activities, particularly in medicinal chemistry and materials science. This article focuses on the biological activity of this specific compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid moiety, which allows it to form reversible covalent bonds with diols. This property is crucial for its biological interactions, particularly in sensing applications and drug development.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antiviral Activity : Research indicates that certain boronic acids can inhibit viral replication by targeting viral proteases. For instance, compounds with similar structures have shown promise as allosteric inhibitors of Zika virus protease, demonstrating significant antiviral effects in vitro and in vivo .

- Antimicrobial Properties : The introduction of boronic acid groups has been associated with enhanced antimicrobial activity. Studies have shown that derivatives of phenylboronic acids exhibit varying degrees of effectiveness against bacterial strains such as Escherichia coli, with some compounds demonstrating low minimum inhibitory concentrations (MICs) .

- Sensing Applications : Boronic acids are utilized in the development of sensors for glucose and other saccharides due to their ability to bind selectively to diols. The pinacol ester form enhances stability and binding affinity, making it suitable for applications in diabetes monitoring .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antiviral Mechanisms : A study highlighted the structure-activity relationship (SAR) of boronic acid derivatives against flavivirus proteases. The findings suggested that modifications to the aromatic ring significantly influenced inhibitory potency, with certain substituents enhancing antiviral activity .

- Antimicrobial Efficacy : Research demonstrated that the incorporation of boronic acid moieties into antimicrobial agents improved their selectivity and efficacy against various bacterial strains. For example, compounds synthesized with a pinacol ester group showed comparable antimicrobial activity to traditional antibiotics but with enhanced selectivity .

- Sensing Technology Development : The synthesis of hydrogels functionalized with phenylboronic acid pinacol esters has been investigated for their potential in glucose detection. These materials exhibited high binding affinities for reducing sugars, indicating their usefulness in medical diagnostics .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic: What are the optimal synthetic conditions for preparing 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester?

The synthesis typically involves reacting the corresponding boronic acid (e.g., 4-(Hydroxymethyl)-3-methylphenylboronic acid) with pinacol under mild conditions. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM), often with a catalyst such as a Lewis acid (e.g., MgSO₄) to facilitate esterification. Reaction yields are maximized at room temperature with stirring for 12–24 hours. Purification is achieved via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Monitoring by thin-layer chromatography (TLC) ensures intermediate conversion and final product purity .

Advanced: How does the substitution pattern influence the reactivity of this compound in diol-binding applications?

The hydroxymethyl group at the 4-position and methyl group at the 3-position create steric and electronic effects that modulate diol-binding affinity. Compared to analogs like 3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester, the para-hydroxymethyl group enhances hydrogen-bonding interactions with cis-diols (e.g., sugars), while the adjacent methyl group restricts rotational freedom, stabilizing transition states. This substitution pattern improves selectivity for glucose over fructose in sensor applications, as demonstrated in boronic acid-diol equilibrium studies .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the aromatic proton environment and esterification (e.g., disappearance of boronic acid -B(OH)₂ peaks and appearance of pinacol ester signals at δ 1.2–1.4 ppm).

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (expected m/z ~248.13 for C₁₄H₂₁BO₃).

- Infrared Spectroscopy (IR): Peaks at ~1340 cm⁻¹ (B-O stretching) and ~3400 cm⁻¹ (-OH from hydroxymethyl) confirm functional groups.

- Melting Point Analysis: A sharp melting point (~100–105°C) indicates purity .

Advanced: How can this compound be utilized in designing H₂O₂-sensitive probes?

Boronic acid pinacol esters undergo oxidative hydrolysis in the presence of H₂O₂, converting to phenolic derivatives. For this compound, this reaction produces 4-(Hydroxymethyl)-3-methylphenol, detectable via UV-vis spectroscopy (e.g., absorbance shifts at ~270 nm). To optimize sensitivity:

- Use buffered aqueous media (pH 7–9) to balance reaction kinetics and boronate stability.

- Monitor reaction progress over 60–180 minutes at 25–37°C.

- Pair with fluorogenic or chromogenic reporters (e.g., nitrophenol derivatives) for real-time H₂O₂ quantification in biological systems .

Basic: What are the critical parameters for optimizing reaction yields in Suzuki-Miyaura couplings using this boronic ester?

Key factors include:

- Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ in THF or DMF.

- Base: Na₂CO₃ or Cs₂CO₃ (2–3 equiv.) to deprotonate intermediates.

- Temperature: 60–80°C for aryl halide activation.

- Molar Ratio: 1.2 equiv. of boronic ester to aryl halide to account for steric hindrance.

- Oxygen Exclusion: Use degassed solvents and inert atmosphere to prevent catalyst deactivation .

Advanced: What strategies mitigate steric hindrance during cross-coupling reactions with this compound?

The 3-methyl group introduces steric bulk, which can slow transmetallation in Suzuki-Miyaura couplings. Mitigation strategies include:

- Ligand Design: Bulky ligands (e.g., SPhos or XPhos) enhance catalyst stability and substrate accessibility.

- Microwave-Assisted Synthesis: Short reaction times (10–30 minutes) at elevated temperatures (100–120°C) improve kinetic control.

- Preactivation: Convert the pinacol ester to a trifluoroborate salt for enhanced reactivity under aqueous conditions.

- Substrate Engineering: Use electron-deficient aryl halides to accelerate oxidative addition .

Basic: What safety precautions are essential when handling this compound?

While specific toxicity data may be limited, general boronic ester handling guidelines apply:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of fine powders.

- Storage: Keep in a cool, dry place under inert gas (e.g., argon) to prevent hydrolysis.

- Waste Disposal: Neutralize with aqueous base (e.g., NaOH) before disposal as hazardous waste .

Advanced: How does this compound compare to its structural analogs in biomolecular sensing?

Compared to phenylboronic acid pinacol esters lacking hydroxymethyl/methyl groups (e.g., 4-Hydroxyphenylboronic Acid Pinacol Ester), this compound exhibits:

- Enhanced Binding Affinity: The hydroxymethyl group stabilizes boronate-diol complexes via hydrogen bonding.

- pH Sensitivity: Operates effectively at physiological pH (7.4) due to reduced pKa (~8.5 vs. ~10 for unsubstituted analogs).

- Reduced Non-Specific Binding: The methyl group minimizes hydrophobic interactions with proteins. Applications include glucose-responsive insulin delivery systems and glycoprotein detection .

Basic: What solvent systems are compatible with this compound for biological assays?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in THF or ethanol. For aqueous assays:

- Prepare stock solutions in DMSO (<1% v/v final concentration).

- Use buffered solutions (e.g., PBS, Tris-HCl) with pH 7–9 to maintain boronate stability.

- Avoid strong acids or bases to prevent ester hydrolysis .

Advanced: What computational methods predict the reactivity of this compound in catalytic cycles?

Density Functional Theory (DFT) calculations model the boronate-diol interaction energy and transition states. Key steps include:

- Geometry optimization of the boronic ester and target diol (e.g., glucose).

- Calculation of binding free energy (ΔG) using solvation models (e.g., COSMO).

- Analysis of frontier molecular orbitals (HOMO/LUMO) to predict electron transfer in catalytic reactions. Software like Gaussian or ORCA is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.